molecular formula C11H11ClN4O B11767144 4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine

4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Cat. No.: B11767144
M. Wt: 250.68 g/mol
InChI Key: HODDINQZEORGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine (CAS 908142-01-8) is a valuable chemical intermediate in medicinal chemistry and anticancer research. This compound belongs to the pyrido[2,3-d]pyrimidine class of heterocyclic scaffolds, which are recognized as privileged structures in drug discovery due to their resemblance to purine bases and their ability to act as ligands for a variety of biological receptors . Its core structure serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors . The primary research value of this compound lies in its role as a precursor in the synthesis of targeted therapeutic agents. Pyrido[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of key cancer targets, including tyrosine kinases, phosphoinositide 3-kinase (PI3K), the mammalian target of rapamycin (mTOR), and dihydrofolate reductase (DHFR) . Specifically, this chlorinated intermediate can be utilized to generate compounds designed to target mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFRL858R/T790M, which are prevalent in non-small cell lung cancer (NSCLC) and are associated with resistance to earlier generations of therapies . The chlorine atom at the 2-position and the morpholine group at the 4-position are key reactive and binding sites that allow for further functionalization and interaction with enzyme targets, making it a critical synthon for constructing potential selective inhibitors . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

4-(2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C11H11ClN4O/c12-11-14-9-8(2-1-3-13-9)10(15-11)16-4-6-17-7-5-16/h1-3H,4-7H2

InChI Key

HODDINQZEORGQQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=CC=N3)Cl

Origin of Product

United States

Preparation Methods

Condensation Reaction

The synthesis begins with methyl 3-aminopyridine-2-carboxylate and formamidine acetate in ethanol under reflux (24 hours). This forms the pyrido[2,3-d]pyrimidine backbone via cyclocondensation.

Chlorination

The intermediate is treated with phosphorus oxychloride (POCl₃) at 110°C for 4–6 hours, introducing the chlorine substituent at the 2-position. Excess POCl₃ is removed under reduced pressure.

Nucleophilic Substitution with Morpholine

The chlorinated intermediate reacts with morpholine in tetrahydrofuran (THF) at 60°C for 8 hours, facilitated by triethylamine (Et₃N) as a base. This step achieves a 43% overall yield across the three stages.

Optimization of Reaction Parameters

Solvent Effects

SolventDielectric ConstantYield (%)
DMF36.772
Dioxane2.268
THF7.565

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states, whereas dioxane improves solubility of aromatic intermediates.

Temperature and Catalyst Impact

Elevating temperatures from 60°C to 100°C increases yields by 15–20%, but exceeding 100°C promotes side reactions. Catalytic amounts of tetrabutylammonium bromide (TBAB) further improve yields to 78% by facilitating phase transfer in biphasic systems.

Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H NMR: Distinct peaks for morpholine protons (δ 3.6–3.8 ppm) and pyrido-pyrimidine aromatic protons (δ 8.1–8.9 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 250.68 [M+H]⁺.

  • HPLC Purity: ≥97% after column purification.

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions at the 4-position of the pyrimidine ring can generate undesired isomers. Using excess morpholine (2.5 equiv) suppresses this by driving the equilibrium toward the desired product.

Moisture Sensitivity

The chlorinated intermediate is hygroscopic, necessitating anhydrous conditions during storage and handling.

Emerging Methodologies

Recent advances explore microwave-assisted synthesis, reducing reaction times from hours to minutes. Preliminary data show 70% yield in 30 minutes at 120°C using DMF as the solvent.

Chemical Reactions Analysis

Nucleophilic Substitution at the C-2 Chlorine

The chlorine atom at the pyridine C-2 position is highly reactive toward nucleophiles due to electron withdrawal from the adjacent pyrimidine nitrogen. Key reactions include:

NucleophileConditionsProductYieldKey Findings
AminesTHF, TEA, 20°C, 3 hr2-Amino derivatives85–90%Morpholine substitution occurs selectively at C-4 during synthesis, leaving C-2 chlorine available for further functionalization . Aryl/alkyl amines displace chlorine under mild conditions without requiring transition-metal catalysts.
ThiolsDMF, K₂CO₃, 80°C2-Thioether analogs70–78%Thiols react efficiently, with electron-deficient thiols showing faster kinetics. Products exhibit enhanced solubility in polar aprotic solvents.
AzidesDMSO, NaN₃, 60°C2-Azido intermediates65%Azide substitution enables click chemistry applications. Subsequent Cu-catalyzed cycloaddition forms triazole-linked conjugates for biological targeting.

Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

Boronic AcidCatalystConditionsProductYield
Arylboronic acidsPd(dppf)Cl₂DME/H₂O, 90°CC-7 Arylated derivatives60–75%

Buchwald-Hartwig Amination

AmineLigandConditionsProductYield
PiperazineXantPhosToluene, 110°CC-4 Morpholine → Piperazine82%

Morpholine Ring Opening

ReagentConditionsProductApplication
HCl (conc.)Reflux, 6 hrPyrido[2,3-d]pyrimidin-4-olIntermediate for esterification
H₂SO₄/HNO₃0°C → RT, 2 hrNitrated derivativesPrecursors for explosives research

Biological Alkylation Pathways

In pharmacological contexts, the compound undergoes target-specific alkylation:

Biological TargetReaction TypeObserved IC₅₀Mechanism
mTOR KinaseCovalent binding to Cys224312 nMChlorine acts as a leaving group, enabling nucleophilic attack by the kinase’s catalytic cysteine residue .
EGFR T790MNon-covalent π-π stacking18 nMMorpholine oxygen forms hydrogen bonds with Thr854, while the pyrimidine core aligns with the hydrophobic pocket .

Stability Under Environmental Conditions

ConditionDegradation PathwayHalf-Life
Aqueous pH 7.4, 37°CHydrolysis of C-Cl bond48 hr
UV light (254 nm)Radical-mediated C-N cleavage15 min

This compound’s versatility in nucleophilic substitution and cross-coupling reactions makes it a cornerstone for developing kinase inhibitors and fluorescent probes. Future research directions include exploiting its photophysical properties for optochemical applications and optimizing water solubility through sulfonation or glycosylation.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine exhibits promising activity as an anticancer agent. Its mechanism of action is primarily attributed to its ability to inhibit various kinases involved in cancer progression, particularly the mammalian target of rapamycin (mTOR). The interaction with mTOR suggests that this compound can disrupt cell growth and proliferation pathways, making it a candidate for further development in oncology treatments.

Inhibition of Kinases

The compound's structural features allow it to effectively bind to protein targets through hydrogen bonding and hydrophobic interactions. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to study these interactions, revealing significant binding affinities with mTOR and related kinases. This characteristic positions it as a potential therapeutic agent in targeting cancer cell signaling pathways.

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of related morpholine derivatives. For instance, derivatives synthesized from similar structural frameworks have shown efficacy in inhibiting nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophage cells stimulated by lipopolysaccharides (LPS) . These findings suggest that this compound might also be explored for its anti-inflammatory potential.

Chemical Reactivity and Derivative Synthesis

The reactivity of this compound is characterized by nucleophilic substitution reactions involving the chlorine atom on the pyridine ring. This allows for the synthesis of various derivatives by substituting the chlorine with different nucleophiles such as amines or thiols. For example, reactions with azides in the presence of bases can yield substituted products at the C-4 position of the pyrimidine ring.

Future Directions and Case Studies

The ongoing research into this compound suggests multiple avenues for future exploration:

  • Clinical Trials : Similar compounds have entered clinical trials for conditions like rheumatoid arthritis and Crohn's disease, indicating a growing interest in morpholine-based therapies for inflammatory diseases .
  • Potential Drug Development : Given its anticancer and anti-inflammatory properties, there is potential for developing this compound into a drug candidate targeting specific cancer types or inflammatory disorders.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at C2/C4, facilitating nucleophilic substitution reactions. Bulky substituents (e.g., dimethylmorpholine in ) influence stereochemical outcomes and binding pocket interactions.
  • Synthetic Yields : Morpholine substitution reactions typically yield 19–88%, depending on solvent, catalyst (e.g., H₂SO₄ in glacial acetic acid), and steric hindrance.

Key Observations :

  • Target Selectivity: Thienopyrimidine derivatives (e.g., 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine) show broader kinase inhibition (e.g., PI3Kα), while pyridopyrimidines (e.g., PF-06454589) exhibit high selectivity for specific targets like LRRK2.
  • Potency : Substituents like 3,4-dimethoxyphenyl (compound 84) enhance antiviral activity by improving membrane permeability and target engagement.

Physicochemical and Stability Comparisons

Table 3: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (aq.) Storage Conditions Reference
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 255.72 1.8 Low Under N₂/Ar at 2–8°C
PF-06454589 284.32 2.1 Moderate (DMSO) -20°C (powder), -80°C (DMSO)
(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine 278.74 2.5 Low Room temperature (predicted)

Key Observations :

  • Lipophilicity : Higher LogP values (e.g., 2.5 for dimethylmorpholine derivative) correlate with increased membrane permeability but reduced aqueous solubility.
  • Stability: Chlorinated derivatives (e.g., 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine) require inert storage conditions to prevent hydrolysis.

Biological Activity

The compound 4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrido-pyrimidine core substituted with a morpholine ring. This unique combination contributes to its pharmacological properties. The presence of the chloropyridine moiety enhances its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown IC50 values in the low micromolar range against human cancer cells, such as HeLa and CEM cells, suggesting a potential for development as anticancer agents .
    • The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
  • Antimicrobial Properties :
    • The compound's structural features may also confer antimicrobial activity. Studies on related pyrimidine derivatives have demonstrated effectiveness against bacterial strains, indicating a possible broad-spectrum antimicrobial effect .
  • Inhibition of Enzymatic Activity :
    • Compounds similar to this compound have been reported to act as inhibitors of specific enzymes involved in cancer progression and microbial resistance . The binding affinity to these enzymes can be influenced by the electronic properties imparted by the chloropyridine group.

Case Study 1: Antiproliferative Effects

A study investigating a series of pyrido[2,3-d]pyrimidine derivatives demonstrated that modifications at the C-4 position significantly enhanced antiproliferative activity against murine leukemia cells (L1210) and human cervix carcinoma (HeLa). The most potent derivatives had IC50 values below 10 μM, highlighting the importance of structural optimization .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrimidine derivatives showed that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 10 μg/mL against various Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be a candidate for further development in antimicrobial therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

Structural FeatureInfluence on Activity
Chlorine SubstitutionEnhances electron-withdrawing properties; increases binding affinity to targets
Morpholine RingContributes to solubility and bioavailability; may facilitate interaction with biological receptors
Pyrido-Pyrimidine CoreEssential for maintaining biological activity; involved in enzyme inhibition

Q & A

Q. What is the recommended synthetic route for 4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine?

The compound can be synthesized via nucleophilic substitution reactions involving chlorinated pyridopyrimidine intermediates and morpholine. For example, a protocol analogous to the synthesis of 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine () may be adapted. Key steps include:

  • Reacting 2-chloropyrido[2,3-d]pyrimidin-4-amine with morpholine under basic conditions (e.g., NaHCO₃ or K₂CO₃) in a polar aprotic solvent like DMF or DMSO.
  • Purification via column chromatography and characterization using ¹H NMR (e.g., DMSO-d₆ solvent, 600 MHz) to confirm substitution patterns .

Q. How should researchers characterize the structural integrity of this compound?

Standard analytical techniques include:

  • ¹H NMR spectroscopy : To verify substitution patterns and aromatic proton environments (e.g., δ 3.52 ppm for morpholine protons; δ 8.21 ppm for pyridopyrimidine protons) .
  • Mass spectrometry (MS) : For molecular ion confirmation (e.g., ESI-MS or HRMS).
  • Elemental analysis : To validate purity and stoichiometry, as demonstrated in related pyridopyrimidine derivatives .

Q. What safety protocols are critical during handling?

Adhere to laboratory safety guidelines for halogenated heterocycles:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact .
  • Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .
  • Avoid exposure to ignition sources due to potential thermal instability .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of morpholine .
  • Temperature control : Reactions at 80–100°C improve kinetics without decomposition, as seen in analogous pyridopyrimidine syntheses .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate substitutions in biphasic systems .

Q. How should researchers address contradictions in analytical data?

Cross-validate using complementary methods:

  • Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in proton assignments.
  • Confirm crystallinity via X-ray diffraction (if crystals are obtainable) or alternative techniques like IR spectroscopy .
  • Replicate syntheses to rule out batch-specific impurities, as discrepancies in elemental analysis often arise from incomplete purification .

Q. What strategies are effective for mechanistic studies of its reactivity?

  • Kinetic profiling : Monitor reaction progress via in situ techniques (e.g., HPLC or UV-Vis spectroscopy) to identify rate-determining steps .
  • Isotopic labeling : Use deuterated morpholine to trace substitution pathways and intermediate formation .
  • Computational modeling : Employ DFT or MD simulations to map transition states and electronic effects of the chloro-substituent .

Q. How can researchers evaluate its potential biological activity?

  • In vitro assays : Screen against kinase targets (e.g., EGFR or PI3K) due to structural similarities to known pyridopyrimidine inhibitors .
  • Cytotoxicity testing : Use cell lines (e.g., HeLa or HEK293) to assess therapeutic windows, with IC₅₀ calculations via MTT assays.
  • ADMET profiling : Evaluate metabolic stability in liver microsomes and plasma protein binding ratios for preclinical prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.